2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1289208-95-2
VCID: VC3213862
InChI: InChI=1S/C12H17ClN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2
SMILES: C1CN(CCC1CCO)C2=CC(=NC=C2)Cl
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol

CAS No.: 1289208-95-2

Cat. No.: VC3213862

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol - 1289208-95-2

Specification

CAS No. 1289208-95-2
Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
IUPAC Name 2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]ethanol
Standard InChI InChI=1S/C12H17ClN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2
Standard InChI Key SPRMQMXGLQNCPR-UHFFFAOYSA-N
SMILES C1CN(CCC1CCO)C2=CC(=NC=C2)Cl
Canonical SMILES C1CN(CCC1CCO)C2=CC(=NC=C2)Cl

Introduction

Chemical Structure and Nomenclature

Structural Components

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol contains several key functional groups that define its chemical identity:

  • A piperidine ring (six-membered nitrogen-containing heterocycle)

  • A 2-chloropyridine moiety attached at position 4 of the pyridine ring to the nitrogen of the piperidine

  • An ethanol chain (2-carbon hydroxyethyl group) attached to position 4 of the piperidine ring

The presence of these functional groups contributes to the compound's unique chemical properties and potential biological activities. The piperidine nitrogen serves as a basic center, while the hydroxyl group can participate in hydrogen bonding interactions. The 2-chloropyridine introduces an electron-withdrawing halogen that affects the electron distribution throughout the molecule.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:

PropertyPredicted Value/Characteristic
Physical StateCrystalline solid at room temperature
SolubilityModerately soluble in polar organic solvents
Hydrogen BondingDonor (hydroxyl group) and acceptor (pyridine nitrogen) sites
pKaWeakly basic due to the piperidine nitrogen

Synthetic Approaches

Key Reaction Parameters

Based on the synthesis of related compounds, the following reaction parameters would likely be important:

ParameterTypical Range/Conditions
Temperature60-90°C
Reaction Time2-3 hours
Solvent SystemPolar aprotic solvents (e.g., DMF, acetonitrile)
PurificationColumn chromatography, recrystallization

Thin-layer chromatography would typically be employed to monitor reaction progress, followed by appropriate workup procedures to isolate the desired product .

Structure-Activity Relationships

Pharmacophoric Elements

The structure of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol incorporates several pharmacophoric elements that could contribute to biological activity:

  • The piperidine ring, which is common in many bioactive compounds including those targeting muscarinic receptors

  • The 2-chloropyridine, which can enhance metabolic stability and influence receptor binding

  • The hydroxyethyl side chain, which can participate in hydrogen bonding with target proteins

These structural features share commonalities with compounds described as guanylate cyclase activators and muscarinic receptor antagonists .

Comparison with Related Bioactive Compounds

Several structurally related compounds have demonstrated significant biological activities:

Related CompoundStructural SimilarityReported Activity
1-(4-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanoneShares 2-chloropyridin-4-yl and piperidine coreNot specified in available data
Compounds containing pyridin-2-yl moietiesSimilar heterocyclic arrangementSoluble guanylate cyclase activators
N-[2-(1-benzylpiperidin-4-yl)ethyl] derivativesSimilar piperidin-4-yl-ethyl backboneMuscarinic receptor antagonists

The presence of a hydroxyl group in 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol instead of carbonyl functionality (as in some related compounds) could potentially modify its interaction with biological targets and influence its pharmacokinetic properties.

Analytical Characterization

Analytical MethodExpected Characteristic Features
¹H NMRSignals for piperidine ring protons (1.5-3.5 ppm), ethanol chain methylene groups (3.5-4.0 ppm), aromatic pyridine protons (7.0-8.5 ppm), and hydroxyl proton (variable)
¹³C NMRSignals for aliphatic carbons (20-60 ppm) and aromatic/heterocyclic carbons (120-160 ppm)
IRCharacteristic bands for O-H stretching (3200-3600 cm⁻¹), C-N stretching, and aromatic C=C/C=N stretching
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, with fragmentation patterns including loss of the hydroxyl group and cleavage of the piperidine ring

Related compounds like 1-(4-(2-chloropyridin-4-yl)piperidin-1-yl)ethanone have been characterized using similar analytical techniques .

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